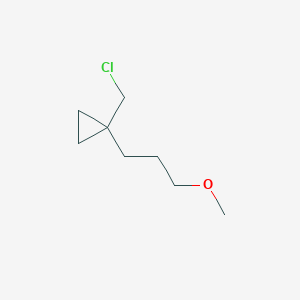

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

Description

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane |

InChI |

InChI=1S/C8H15ClO/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3 |

InChI Key |

HILQYKJCMBMUOC-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1(CC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can be achieved through various methods, including:

Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts.

Substitution Reactions: Another approach could involve the substitution of a suitable cyclopropane precursor with chloromethyl and 3-methoxypropyl groups under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include:

Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The chloromethyl group undergoes hydrolysis via SN1 or SN2 mechanisms. The cyclopropane ring stabilizes adjacent carbocations, favoring SN1 pathways in polar protic solvents (e.g., water/acetone mixtures) . Competing pathways include:

-

Product A : Cyclopropylmethyl alcohol via direct substitution.

-

Product B : Ring-opened allylic alcohol due to strain relief (minor pathway) .

The 3-methoxypropyl group may sterically hinder nucleophilic attack but does not significantly alter the carbocation stability.

Ring-Opening Reactions

Cyclopropanes with electron-withdrawing groups (e.g., Cl) are prone to ring-opening under acidic or oxidative conditions:

| Condition | Product | Mechanism | Reference |

|---|---|---|---|

| AlCl₃ (Lewis acid) | Open-chain alkenes or alcohols | Carbocation rearrangement | |

| Ag catalysis (TpBr₃Ag) | Deoxygenation to ketones | Hydrazone coupling |

For example, silver-catalyzed reactions with N-triftosylhydrazones yield trifluoroacetophenone derivatives alongside cyclopropane retention .

Cross-Coupling and Functionalization

The chloromethyl group participates in Pd-catalyzed C–H activation and arylation reactions. Key findings include:

-

Substrate scope : Tertiary amines on cyclopropanes enable enantioselective γ-methylene C(sp³)–H arylation with aryl boronic acids (up to >96:4 e.r.) .

-

Reactivity : Rigid cyclopropane geometry minimizes steric clashes in transition states, favoring boat-like intermediates during palladation .

Methoxypropyl Group Reactivity

The 3-methoxypropyl chain undergoes:

-

Demethylation : Under strong acids (e.g., HBr/AcOH), yielding a diol.

-

Ether cleavage : With Lewis acids (e.g., BBr₃), forming a bromide intermediate .

Mechanistic Considerations

Scientific Research Applications

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is a cyclopropane derivative with a chloromethyl group and a methoxypropyl substituent on the cyclopropane ring. Its molecular formula is C8H15ClO, and it has a molecular weight of approximately 162.66 g/mol. The compound's structure includes a three-membered cyclopropane ring, known for its unique strain and reactivity. The chloromethyl group enhances its electrophilic character, while the methoxypropyl group can influence its solubility and interaction with biological systems.

This compound has potential applications in various fields:

Synthesis

- This compound can be synthesized through several methods, including carbene insertion.

Cycloaddition Reactions

- It can be used in cycloaddition reactions.

Nucleophilic Substitution

- It can be used in nucleophilic substitution reactions.

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (Chloromethyl)cyclopropane | Cyclopropane | Simple chlorinated derivative |

| 3-Methoxypropylcyclopropane | Cyclopropane | Lacks halogen but retains methoxy propyl group |

| 1-Bromomethyl-1-cyclopropane | Cyclopropane | Bromine instead of chlorine; different reactivity |

| 1-(Chloromethyl)-2-methylcyclopropane | Cyclopropane | Methyl substitution alters steric properties |

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane would depend on its specific application. Generally, the compound’s reactivity could involve interactions with molecular targets such as enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s cyclopropane ring introduces significant ring strain, enhancing its reactivity. Key structural features include:

- Chloromethyl group : A reactive site for nucleophilic substitution or elimination reactions.

- 3-Methoxypropyl group : An ether-containing chain that may improve solubility in polar solvents or influence stereoelectronic effects.

Comparison with Similar Cyclopropane Derivatives

1-(Chloromethyl)cyclopropane

- Molecular formula : C₄H₇Cl

- Molecular weight : 90.55 g/mol

- Key differences : Lacks the 3-methoxypropyl substituent, resulting in lower molecular weight and reduced steric hindrance. Simpler structure favors use in small-molecule synthesis.

- Reactivity : The chloromethyl group undergoes SN2 reactions more readily due to minimal steric hindrance .

[1-(Methoxymethyl)cyclopropyl]amine Hydrochloride

- Molecular formula: C₅H₁₂ClNO

- Molecular weight : 137.61 g/mol

- Key differences : Replaces the 3-methoxypropyl group with a methoxymethyl (-CH₂OCH₃) group and introduces an amine (-NH₂) functionality. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical intermediates .

1-Chlorocyclopropane-1-carbonyl Chloride

- Molecular formula : C₄H₄Cl₂O

- Molecular weight : 154.98 g/mol

- Key differences: Contains a carbonyl chloride (-COCl) group, which is highly reactive toward nucleophiles (e.g., in acylations). The absence of alkyl ether chains limits its solubility in nonpolar solvents .

Methyl 1-Aminocyclopropanecarboxylate

- Molecular formula: C₅H₉NO₂

- Molecular weight : 115.13 g/mol

- Key differences : Features an ester (-COOCH₃) and an amine (-NH₂) group, enabling dual reactivity. Used in peptide mimetics and catalytic studies .

Comparative Data Table

Biological Activity

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is a halogenated cyclopropane compound that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a chloromethyl group and a methoxypropyl substituent, contributing to its reactivity and biological properties. The molecular formula is CHClO, with a molecular weight of approximately 176.68 g/mol. Its unique cyclopropane ring structure allows it to participate in various chemical reactions, enhancing its potential as a bioactive compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The chloromethyl group acts as an electrophile, allowing for nucleophilic substitution reactions that can lead to the formation of biologically active metabolites.

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, which may contribute to their therapeutic effects. For instance, some studies indicate that cyclopropane compounds can interfere with metabolic pathways by inhibiting key enzymes involved in cellular processes .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them candidates for further investigation in the development of new antibiotics or antifungal agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives. The following table summarizes key attributes and biological activities of selected related compounds:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 1-Methyl-1-(2-methylpropyl)cyclopropane | Methyl group instead of chloromethyl | Lower reactivity; limited biological activity |

| 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane | Bromine substituent | Higher reactivity; potential for increased bioactivity |

| This compound | Chloromethyl and methoxypropyl groups | Notable for varied biological activities |

| 1-Chloro-2-methylpropylcyclopropane | Simplified structure without methoxy group | Focused on industrial applications |

This comparison highlights the versatility of cyclopropane derivatives and their varying biological activities based on structural modifications.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : A study evaluating various cyclopropane compounds found that those with halogen substitutions exhibited enhanced antimicrobial properties against a range of bacterial strains. This suggests that this compound may also possess similar activities .

- Cancer Research : Research has indicated that certain cyclopropane derivatives can inhibit tumor cell proliferation through specific pathways. For example, compounds structurally similar to this compound have shown promise in preclinical trials targeting cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies such as [2+1] cycloaddition of dichlorocarbene to alkenes or alkylation of pre-formed cyclopropane rings. The 3-methoxypropyl group is introduced via nucleophilic substitution (e.g., replacing a halogen or sulfonate leaving group). Key intermediates include cyclopropane precursors with chloromethyl and protected alkoxypropyl substituents. Post-functionalization steps may involve deprotection and purification via column chromatography or distillation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and substituents (e.g., chloromethyl δ ~3.5–4.5 ppm; methoxypropyl δ ~3.3–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (C-Cl stretch ~550–750 cm⁻¹; C-O-C stretch ~1100 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in copolymerization reactions?

- Methodological Answer : The chloromethyl group serves as a reactive site for crosslinking or post-polymerization modification. For example, copolymerization with methyl methacrylate (MMA) leverages radical initiation, where the chloromethyl group enhances photosensitivity and mechanical properties (e.g., hardness, refractive index) in optical materials. Kinetic studies using DSC or GPC can optimize monomer feed ratios and reaction conditions .

Q. What strategies mitigate instability issues of this compound under thermal or acidic conditions?

- Methodological Answer :

- Steric Hindrance : Introduce bulky substituents adjacent to the chloromethyl group to reduce susceptibility to hydrolysis.

- Electron-Withdrawing Groups : Modify substituents to stabilize the cyclopropane ring against ring-opening.

- Stability Monitoring : Use TGA (thermal degradation) and NMR (hydrolytic stability) under controlled conditions. Storage under inert atmospheres at –20°C is recommended for long-term stability .

Q. How can researchers resolve contradictions in reported reaction yields for cyclopropane derivatives with chloromethyl and alkoxy groups?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- By-Product Analysis : Use GC-MS or HPLC to quantify impurities (e.g., ring-opened products, elimination by-products).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states to explain yield discrepancies .

Q. What computational methods predict the electronic effects of substituents on the cyclopropane ring's stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Analyze bond angles, strain energy, and substituent electronic effects (e.g., NBO analysis for hyperconjugation).

- QSPR Models : Correlate Hammett σ values or frontier molecular orbitals (HOMO/LUMO) with experimental stability data.

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of cyclopropane-containing copolymers?

- Methodological Answer :

- Controlled Replication : Reproduce studies using identical monomers and initiators.

- Advanced Characterization : Use TGA-FTIR or Py-GC-MS to identify degradation products and mechanisms.

- Cross-Study Comparison : Evaluate differences in copolymer composition (e.g., MMA vs. styrene-based matrices) and molecular weight distributions .

Application-Oriented Questions

Q. How can this compound be utilized in designing photosensitive materials?

- Methodological Answer : The chloromethyl group enables UV-induced crosslinking in copolymer films. Techniques like AFM or ellipsometry measure surface morphology and refractive index changes. Optimize photoinitiator concentrations (e.g., benzophenone derivatives) and UV exposure times to balance transparency and mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.